5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 898366-49-9
Cat. No.: VC6307910
Molecular Formula: C23H24BrN5OS
Molecular Weight: 498.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898366-49-9 |
|---|---|
| Molecular Formula | C23H24BrN5OS |
| Molecular Weight | 498.44 |
| IUPAC Name | 5-[(4-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C23H24BrN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-8-10-17(24)11-9-16)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,20,30H,2,12-15H2,1H3 |
| Standard InChI Key | QQXNYTSGQOSLDV-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of this compound is C23H24BrN5OS, with a molecular weight of 498.44 g/mol. Its IUPAC name, 5-[(4-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl- thiazolo[3,2-b][1,2,] triazol-6-ol, reflects the integration of multiple heterocyclic and aromatic systems. Key structural features include:
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A thiazolo[3,2-b] triazole scaffold, which combines thiazole and triazole rings.
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A 4-bromophenyl group attached to the methylene bridge.
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A 4-phenylpiperazine moiety, known for enhancing pharmacokinetic properties in drug design.
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An ethyl substituent at position 2 and a hydroxyl group at position 6.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H24BrN5OS | |
| Molecular Weight | 498.44 g/mol | |
| SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O | |
| Solubility | Not reported |
The compound’s LogP (partition coefficient) and pKa values remain uncharacterized in literature, though the presence of polar groups (e.g., hydroxyl, piperazine) suggests moderate solubility in aqueous media.
Synthetic Methodologies
General Synthesis of Thiazolo[3,2-b][1, Triazole Derivatives
The synthesis of thiazolo[3,2-b][1, triazoles typically involves multi-step cyclization reactions. A common route includes:
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Condensation of hydrazides with potassium thiocyanate under acidic conditions to form acylthiosemicarbazides.
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Cyclization in alkaline media (e.g., 10% NaOH) at reflux to yield the thiazolo-triazole core.
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Functionalization via nucleophilic substitution or coupling reactions to introduce substituents like the 4-bromophenyl and 4-phenylpiperazinyl groups .
For the target compound, the 4-phenylpiperazine moiety is likely introduced via alkylation or Ullmann-type coupling, while the ethyl group may be incorporated during the cyclization step .
Challenges in Synthesis
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Steric hindrance from the bulky 4-bromophenyl and piperazinyl groups may reduce reaction yields.
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Regioselectivity during cyclization requires precise temperature and pH control .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Thiazolo-triazole derivatives exhibit significant anti-inflammatory properties. For example:
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A structurally related compound, 2-methyl-6-(α-aminobenzyl)thiazolo[3,2-b]-1,2,4-triazole-5-ol, demonstrated 67% inhibition of carrageenan-induced edema in mice at 40 mg/kg, surpassing indomethacin (53% inhibition) .
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The 4-phenylpiperazine moiety enhances binding to serotonin and dopamine receptors, potentially modulating inflammatory pathways .
Table 2: Comparative Biological Activities of Analogues
Pharmacological Applications
Central Nervous System (CNS) Targeting
The 4-phenylpiperazine group is a hallmark of CNS-active drugs (e.g., aripiprazole), suggesting potential applications in:
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Anxiety and depression: Modulation of 5-HT1A and D2 receptors .
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Neuropathic pain: COX-1/2 inhibition observed in analogues .
Oncology
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